Cas no 150033-85-5 (4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)-)
150033-85-5 structure
Product Name:4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)-
Numero CAS:150033-85-5
MF:C32H36O8
MW:548.623450279236
CID:188284
PubChem ID:74962398
Update Time:2025-04-19
4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)-
- Cycloshizukaol A
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid, 1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid, 1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- (9CI)
- CID 74962398
- dimethyl (2S,5R,7S,8R,12S,15R,17S,18R,19S,24S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2^{8,11.0^{4,9.0^{5,7.0^{15,17.0^{18,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate
- 150033-85-5
- Dimethyl 19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate
- AKOS040762582
- DA-52239
- CYCLOSHIZUKAOl
-
- Inchi: 1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3
- Chiave InChI: YSPXFYFVBVEVBW-UHFFFAOYSA-N
- Sorrisi: OC1C(C2=CC3=C(CC(C(=O)OC)(C)C4C(C(C5(C)C(C=4)=C(CC2(C(=O)OC)C)C2CC25)O)=O)C2CC2C31C)=O
Proprietà calcolate
- Massa esatta: 548.24100
- Massa monoisotopica: 548.241
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 40
- Conta legami ruotabili: 4
- Complessità: 1370
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 127A^2
- XLogP3: 1.7
Proprietà sperimentali
- Colore/forma: Yellow powder
- Densità: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (3.2E-7 g/L) (25 ºC),
- PSA: 127.20000
- LogP: 2.78400
4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5351-5 mg |
Cycloshizukaol A |
150033-85-5 | 5mg |
¥5965.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5351-5 mg |
Cycloshizukaol A |
150033-85-5 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN5351-1 mL * 10 mM (in DMSO) |
Cycloshizukaol A |
150033-85-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
| TargetMol Chemicals | TN5351-5mg |
Cycloshizukaol A |
150033-85-5 | 5mg |
¥ 4420 | 2024-07-20 | ||
| A2B Chem LLC | AE97319-5mg |
Cycloshizukaol A |
150033-85-5 | 5mg |
$785.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN5351-1 ml * 10 mm |
Cycloshizukaol A |
150033-85-5 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 |
4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- Letteratura correlata
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
150033-85-5 (4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti